molecular formula C14H15N3 B596350 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1313712-15-0

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Katalognummer: B596350
CAS-Nummer: 1313712-15-0
Molekulargewicht: 225.295
InChI-Schlüssel: WIBCTLGIHZHLRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The tetrahydropyrido[4,3-d]pyrimidine core is recognized as a privileged structure for developing potent enzyme inhibitors. Recent research highlights derivatives of this heterocyclic system as a promising new class of human topoisomerase II (topoII) inhibitors, a validated target for cancer treatment . These novel inhibitors represent a potentially safer alternative to conventional topoII poisons, which are associated with severe side effects like cardiotoxicity . Beyond topoisomerase inhibition, this core structure serves as a critical building block in developing inhibitors for other therapeutically relevant targets. Analogous tetrahydropyridopyrimidine compounds have been identified as potent and selective inhibitors of kinases such as Axl and Erk2, which are implicated in cancer proliferation and resistance . Furthermore, the scaffold is integral to the discovery of novel VCP/p97 inhibitors for acute myeloid leukemia and KRAS-G12D inhibitors for challenging pancreatic and biliary cancers . As a synthetically accessible intermediate, this compound provides researchers a foundational template for structure-activity relationship (SAR) studies, enabling exploration of substitutions at various positions to optimize potency, selectivity, and drug-like properties. This product is intended for research and development applications in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBCTLGIHZHLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724907
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-15-0
Record name 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its closely related analogs. As a scaffold of significant interest in medicinal chemistry, a thorough understanding of its fundamental characteristics is paramount for successful drug discovery and development endeavors. This document delves into the structural attributes, empirical and predicted properties, and established methodologies for characterization, offering a holistic perspective for researchers in the field.

Introduction to the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

The tetrahydropyrido[4,3-d]pyrimidine core represents a class of heterocyclic compounds that has garnered considerable attention for its diverse biological activities. These compounds are known to possess a wide range of pharmacological properties, including but not limited to anti-inflammatory, analgesic, antifungal, and antitumor activities.[1][2] The fusion of a pyrimidine ring with a tetrahydropyridine moiety creates a rigid three-dimensional structure that can effectively interact with various biological targets. The substituent at the 6-position, in this case, a benzyl group, plays a crucial role in modulating the molecule's steric and electronic properties, thereby influencing its biological profile and physicochemical characteristics.

Recent research has highlighted the potential of this scaffold in developing novel therapeutics. For instance, derivatives of tetrahydropyrido[4,3-d]pyrimidine have been investigated as human topoisomerase II inhibitors, showcasing their potential as anticancer agents.[3] Furthermore, the broader class of tetrahydropyrimidines has been explored for a multitude of therapeutic applications, underscoring the importance of this chemical framework in medicinal chemistry.[2]

Molecular Structure and Identification

The core structure of this compound consists of a fused bicyclic system. The specific compound of interest and its relevant analogs are often distinguished by substitutions on the pyrimidine ring. For the purpose of this guide, we will focus on the most extensively documented derivative, the 2,4-dichloro analog, while also providing information on related structures.

Key Analogs:

  • 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine:

    • CAS Number: 778574-04-4[1]

    • Molecular Formula: C₁₄H₁₃Cl₂N₃

    • Molecular Weight: 306.18 g/mol

  • 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine:

    • CAS Number: 914612-23-0[4]

    • Molecular Formula: C₁₄H₁₄ClN₃[4]

    • Molecular Weight: 259.73 g/mol [4]

  • 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (unsubstituted core):

    • CAS Number: 157327-49-6 (dihydrochloride salt)[5]

    • Molecular Weight: 208.09 g/mol (dihydrochloride salt)[5]

The presence of the benzyl group at the N-6 position introduces a significant lipophilic character to the molecule. The chloro substituents on the pyrimidine ring further influence the electronic distribution and reactivity of the scaffold.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for the 2,4-dichloro analog, which serves as a representative example for this class of compounds.

Table 1: Physicochemical Properties of 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS: 778574-04-4)
PropertyValueSource
Molecular Formula C₁₄H₁₃Cl₂N₃-
Molecular Weight 306.18 g/mol -
Boiling Point 423.9 °C at 760 mmHg[1]
Density 1.362 g/cm³[1]
Flash Point 210.2 °C[1]
Refractive Index 1.584[1]
pKa (Predicted) 4.42 ± 0.20[1]

Expert Insights:

  • The high boiling point and flash point are indicative of the compound's thermal stability.

  • The predicted pKa suggests that the molecule is weakly basic. The protonation state at physiological pH (around 7.4) will be a critical determinant of its solubility and interaction with biological targets. The nitrogen atoms in the heterocyclic system are the likely sites of protonation.

  • Experimental determination of properties such as solubility and logP is highly recommended for a more accurate assessment of the compound's drug-like properties.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. The following section outlines the methodologies for determining key physicochemical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units of µg/mL or µM.

Causality Behind Experimental Choices:

  • PBS at pH 7.4: This buffer system mimics physiological pH, providing a more biologically relevant solubility value.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducibility.

  • HPLC-UV: This is a robust and widely used analytical technique for the quantification of small molecules, offering high sensitivity and specificity.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Quantification A Add excess compound to PBS (pH 7.4) B Agitate at constant temperature (24-48h) A->B Achieve Equilibrium C Centrifuge/Filter B->C Separate Phases D Analyze supernatant by HPLC-UV C->D Quantify Solute G A Prepare pre-saturated n-octanol and water B Dissolve compound and mix phases A->B C Shake to equilibrate B->C D Allow phases to separate C->D E Quantify compound in each phase D->E F Calculate P = [Octanol]/[Aqueous] E->F G logP = log10(P) F->G

Caption: Experimental Workflow for logP Determination.

Chemical Stability and Reactivity

The chemical stability of a drug candidate is a critical parameter that affects its shelf-life and in vivo performance. The 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold possesses several features that may influence its stability:

  • Hydrolysis: The chloro substituents on the pyrimidine ring are potential sites for nucleophilic substitution, including hydrolysis. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: The benzylic position and the tertiary amine in the tetrahydropyridine ring could be susceptible to oxidative degradation.

  • Photostability: Aromatic systems can be prone to photodegradation upon exposure to light.

Protocol for Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Stress Conditions: Solutions of the compound are exposed to various stress conditions, including:

    • Acidic (e.g., 0.1 M HCl)

    • Basic (e.g., 0.1 M NaOH)

    • Oxidative (e.g., 3% H₂O₂)

    • Thermal (e.g., 60 °C)

    • Photolytic (e.g., exposure to UV light)

  • Time Points: Samples are collected at various time points.

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradants.

Synthesis and Chemical Reactivity

The synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives typically involves multi-step reaction sequences. While a detailed synthesis of the parent this compound is not readily available in the provided search results, related structures offer insights into potential synthetic routes. For instance, the synthesis of a 7-benzyl substituted analog involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with urea. [6] The presence of chloro groups in the 2 and 4 positions of the pyrimidine ring of 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine makes it a valuable intermediate for further chemical modifications through nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups to explore structure-activity relationships (SAR).

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds with significant therapeutic potential. This technical guide has provided a comprehensive overview of the available physicochemical data, emphasizing the importance of empirical determination of key properties for drug development. The outlined experimental protocols offer a robust framework for the characterization of these molecules. Further investigation into the synthesis, reactivity, and biological activity of a wider range of derivatives is warranted to fully exploit the therapeutic potential of this versatile scaffold.

References

  • LookChem. 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. [Link]

  • Mol-Instincts. 7-BENZYL-5,6,7,8-TETRAHYDROPYRIDO[3,4-D]PYRIMIDINE-2,4(1H,3H)-DIONE synthesis. [Link]

  • ResearchGate. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [Link]

  • Emergent Life Sciences Research. Physicochemical properties of some tetrahydropyrimidine derivatives. [Link]

Sources

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure elucidation

The observation of a major fragment corresponding to the loss of 91 Da (the tropylium cation, C₇H₇⁺) is strong evidence for the presence of a benzyl group. [8][9]Further fragmentation of the remaining tetrahydropyrido[4,3-d]pyrimidine core can provide additional confirmation. [10][11]

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Causality: While NMR and MS provide powerful evidence for connectivity and formula, X-ray crystallography provides irrefutable proof of the three-dimensional structure, including stereochemistry and the conformation in the solid state. [6]It is the "gold standard" for structure determination.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow a single crystal of suitable quality (typically > 0.1 mm in all dimensions) and free of defects. This is often the most challenging step. Slow evaporation of a saturated solution in a mixed solvent system (e.g., ethyl acetate/hexane) is a common method. [7]2. Data Collection: Mount the crystal on a goniometer head and place it in a modern X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion, using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Expected Data & Interpretation

The refined crystal structure provides a wealth of definitive information.

Parameter Expected Outcome
Connectivity Confirms the fusion of the pyrimidine and piperidine rings and the attachment of the benzyl group at the N-6 position.
Ring Conformation Reveals the solid-state conformation of the tetrahydropyridine ring (e.g., a 'sofa' or 'chair' conformation). [7]
Bond Lengths/Angles Provides precise geometric parameters that can be compared to known values for similar systems.
Dihedral Angles Defines the spatial relationship between the planes of the pyrimidine ring and the benzyl ring. [8]
Crystal Packing Shows intermolecular interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice.

Obtaining a high-quality crystal structure that matches the proposed molecule is considered conclusive proof of its identity and geometry.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a case study in the necessity of a rigorous, multi-technique analytical approach. NMR spectroscopy maps the covalent framework, high-resolution mass spectrometry confirms the elemental formula and key structural motifs, and single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and integrity of this vital chemical scaffold, ensuring the reliability and reproducibility of subsequent biological and clinical investigations.

References

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). National Institutes of Health (NIH). Available at: [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. Available at: [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]

  • 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate. National Institutes of Health (NIH). Available at: [Link]

  • Mass spectra of pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]-pyrimidin-4(3H)-ones and -pyrimidine-2,4(1H,3H)-diones and their derivatives. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. National Center for Biotechnology Information. Available at: [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Taylor & Francis Online. Available at: [Link]

  • Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. PubMed. Available at: [Link]

  • A convenient catalytic method for preparation of new tetrahydropyrido[2,3-d]pyrimidines via a cooperative vinylogous anomeric based oxidation. RSC Publishing. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific.Net. Available at: [Link]

  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. ResearchGate. Available at: [Link]

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Sunway Institutional Repository. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. Available at: [Link]

  • 3-Benzyl-6-benzylamino-1-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine. National Institutes of Health (NIH). Available at: [Link]

An In-Depth Technical Guide to the In Vitro Screening of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry. Its rigid, nitrogen-rich structure serves as an excellent framework for interacting with a multitude of biological targets, leading to a wide spectrum of pharmacological activities.[1] Extensive research has demonstrated that derivatives of this scaffold possess potent anticancer, kinase inhibitory, and anti-inflammatory properties, among others.[1][2] Specifically, this chemical class has yielded promising inhibitors of critical oncogenic proteins, including KRAS, Erk2, Axl, and key components of the Hedgehog signaling pathway.[3][4][5][6][7]

The introduction of a 6-benzyl group to this core modulates its steric and electronic properties, creating a unique chemical entity with significant therapeutic potential. This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its analogs. The objective is not merely to present protocols but to instill a strategic, hypothesis-driven approach to screening that is efficient, robust, and yields high-quality, translatable data for drug development professionals.

Section 1: Foundational Strategy: Designing the Screening Cascade

A successful in vitro screening campaign does not begin with a single assay but with the design of a logical, tiered workflow known as a screening cascade. This strategic approach maximizes resource efficiency by using broad, high-throughput assays to first identify general activity, followed by progressively more specific and complex assays to elucidate the precise mechanism of action (MoA). This filters the compound library, allowing for intensive focus on only the most promising candidates.

The causality behind this tiered strategy is rooted in risk mitigation and cost-effectiveness. Phenotypic screens are often less expensive and can capture unexpected activities, while target-specific biochemical assays, which are more resource-intensive, are reserved for active compounds to confirm a hypothesized MoA.[8][9] Based on the extensive literature on the tetrahydropyrido[4,3-d]pyrimidine scaffold, our proposed cascade prioritizes the investigation of its most probable activities: broad anticancer effects and specific kinase inhibition.

G A Primary Screening (Phenotypic) B Cell Viability / Cytotoxicity Assays (e.g., XTT Assay in Cancer Cell Panel) A->B Assess broad activity C Secondary Screening (Target Deconvolution) B->C Active Compounds (IC50 < 10 µM) H Inactive / Non-Selective Compounds B->H Inactive Compounds D Broad Kinase Panel Screen (~400 Kinases, Single Dose) C->D Identify potential molecular targets E Tertiary Screening (Mechanism & Potency) D->E Confirmed Hits (>80% Inhibition) D->H No significant inhibition F Biochemical IC50 Determination (Dose-Response on Hit Kinases) E->F Quantify potency G Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) F->G Confirm mechanism in cells I Potent & Selective Lead Candidate G->I Validated Lead

Caption: A logical screening cascade for evaluating novel compounds.

Section 2: Primary Screening: Assessing Broad Antiproliferative Activity

The initial step is a phenotypic screen to determine if the compound exerts a general antiproliferative or cytotoxic effect on cancer cells. This approach is agnostic to the specific molecular target and provides a crucial first indication of potential therapeutic efficacy.

Causality of Cell Line Selection

The choice of cell lines is a critical experimental parameter. A well-conceived panel should be diverse and hypothesis-driven.

  • Diversity: Utilize a panel representing various cancer histotypes (e.g., lung, breast, colon, pancreatic) to identify potential tissue-specific activity. The NCI-60 panel is a classic example of this principle.[10]

  • Hypothesis-Driven Selection: Based on prior knowledge of the scaffold, include cell lines with known genetic backgrounds relevant to potential targets. For instance, given the scaffold's association with KRAS inhibition, it is prudent to include lines such as Panc-1 (KRAS-G12D) and A549 (KRAS-G12S).[3][4]

  • Self-Validation (Selectivity): The inclusion of a non-cancerous, healthy cell line (e.g., MRC-5 normal lung fibroblasts) is non-negotiable. This control is essential for calculating a Selectivity Index (SI), which provides an early indication of the compound's therapeutic window. A compound that kills cancer cells and healthy cells with equal potency is unlikely to be a viable drug candidate.

Detailed Protocol: XTT Cell Viability Assay

We recommend the XTT assay over the more traditional MTT assay. The primary reason is practical: the formazan product of the XTT reduction is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling errors and improving throughput.[11] The assay's principle relies on the activity of mitochondrial dehydrogenases in metabolically active cells to reduce the tetrazolium salt XTT into a colored formazan product.[12][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of the this compound compound in the appropriate cell culture medium. Typically, an 8-point curve ranging from 100 µM to 0.78 µM is sufficient for initial screening.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with medium containing the same concentration of DMSO (or other solvent) as the highest compound concentration (e.g., 0.5% DMSO). This represents 100% viability.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., 10 µM Doxorubicin) to confirm cell sensitivity and assay performance.

    • Blank Control: Include wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Biotium, Thermo Fisher Scientific). This typically involves mixing the XTT reagent with an electron-coupling agent.

  • Assay Development: Add 50 µL of the prepared XTT mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protecting it from light. The orange formazan product will develop during this time.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The primary endpoint is the IC50 value.

Cell LineHistotypeKey MutationIC50 (µM)Selectivity Index (SI) vs. MRC-5
A549Lung CarcinomaKRAS G12S1.241.7
Panc-1Pancreatic CarcinomaKRAS G12D2.520.0
MCF-7Breast CarcinomaWT KRAS8.95.6
MRC-5Normal Lung FibroblastWT50.11.0

Selectivity Index (SI) Calculation: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value is desirable, indicating greater selectivity for cancer cells.

Section 3: Secondary Screening: Target Deconvolution

Compounds demonstrating potent and selective antiproliferative activity (e.g., IC50 < 10 µM and SI > 10) advance to secondary screening. The goal here is to move from a phenotypic observation ("it kills cancer cells") to a mechanistic understanding ("how it kills cancer cells"). Given that protein kinases are the most common targets for this scaffold, a kinase-focused strategy is the most logical starting point.[14][15]

Hypothesis 1: Kinase Inhibition

The most efficient method for identifying potential kinase targets is to screen the compound against a large, commercially available panel of purified kinases. This unbiased approach can quickly identify high-affinity targets and also reveal potential off-target liabilities that could lead to toxicity later in development.

G A Active Compound from Primary Screen B Broad Kinase Panel Screen (e.g., Eurofins KinaseProfiler™) Single concentration (e.g., 1 µM) A->B C Data Analysis: Calculate % Inhibition vs. Control B->C D Identify 'Hits': Kinases with >80% Inhibition C->D E No significant hits (Consider alternative MoA) D->E No F Biochemical IC50 Determination (Dose-response assay for each 'hit' kinase) D->F Yes G Prioritize Potent Hits (IC50 < 100 nM) F->G

Caption: Workflow for kinase target identification and validation.

Detailed Protocol: ADP-Glo™ Kinase Assay (Biochemical)

To validate the hits from the panel screen and accurately determine potency, a robust biochemical assay is required. The ADP-Glo™ (Promega) assay is an excellent choice as it is a universal, luminescence-based method that measures the production of ADP, a common product of all kinase reactions.[16][17] It is highly sensitive and suitable for high-throughput formats.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well white plate, set up the kinase reaction in a small volume (e.g., 5 µL).

    • Components: Add the purified 'hit' kinase, its specific substrate peptide, and ATP at its Km concentration (this ensures competitive inhibitors are fairly evaluated) in an appropriate kinase buffer.

    • Compound Addition: Add the this compound compound across a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Controls (Self-Validation):

    • + Control (0% Inhibition): A reaction with kinase, substrate, ATP, and vehicle (DMSO).

    • - Control (100% Inhibition): A reaction without the kinase or with a known potent inhibitor (e.g., Staurosporine) to define the assay window.

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated in the first step into ATP, which then drives a luciferase reaction, producing a light signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate-based luminometer. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis: Calculate the % inhibition at each compound concentration relative to the controls. Plot the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the biochemical IC50 value.

Section 4: Assay Validation and Data Interpretation

The trustworthiness of screening data hinges on rigorous assay validation. Every assay, especially those in a high-throughput setting, must be a self-validating system.

Z'-Factor Calculation

For any high-throughput screening assay, the Z'-factor is a critical metric of quality and robustness.[18] It quantifies the separation between the positive and negative control signals, indicating the assay's suitability for screening.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p = mean of the positive control (0% inhibition)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (100% inhibition)

  • σ_n = standard deviation of the negative control

Interpretation:

  • Z' > 0.5: An excellent, robust assay suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

This calculation should be performed during assay development and periodically during screening to ensure data quality.

Counter-Screening for False Positives

It is crucial to perform counter-screens to eliminate compounds that interfere with the assay technology itself. For the ADP-Glo™ assay, a key counter-screen is to test the compound's effect on the luciferase enzyme directly. A compound that inhibits luciferase will appear to be a kinase inhibitor. This can be done by running the assay with a fixed amount of ADP and observing if the compound reduces the luminescence signal.

Conclusion

The in vitro screening of this compound requires a methodical, multi-tiered strategy that progresses from broad phenotypic assessment to specific, target-based mechanistic studies. By employing a logical screening cascade, prioritizing robust and validated assays like the XTT and ADP-Glo™ methods, and embedding self-validating controls at every stage, researchers can efficiently and accurately characterize the compound's biological activity. This rigorous, hypothesis-driven approach is fundamental to identifying its therapeutic potential and generating the high-quality data necessary to advance a promising molecule through the drug discovery pipeline.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters. [Link]

  • 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. LookChem. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. ACS Publications. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

Sources

Unlocking the Antiviral Potential of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Fused Pyrimidines in Antiviral Therapy

The quest for novel antiviral agents remains a critical endeavor in medicinal chemistry, driven by the emergence of new viral threats and the development of resistance to existing therapies. Within the vast landscape of heterocyclic chemistry, pyrimidine-based compounds have consistently demonstrated a broad spectrum of pharmacological activities, including antiviral efficacy.[1][2] The fusion of a pyrimidine ring with other heterocyclic structures, such as the tetrahydropyridine core in 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, offers a three-dimensional architecture that can be exploited for specific and potent interactions with viral or host-cell targets. While comprehensive studies on this specific molecule are emerging, the broader class of tetrahydropyrido[4,3-d]pyrimidine derivatives has shown promise in various therapeutic areas, including the inhibition of kinases that can be co-opted by viruses for their replication.[3][4] This guide provides a technical framework for researchers to explore the antiviral potential of this compound, from elucidating its mechanism of action to rigorous in vitro evaluation. One related compound, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE, has been noted for its potential to combat viral infections by interfering with viral replication and assembly processes.[5]

Plausible Antiviral Mechanisms of Action

Understanding the precise mechanism by which a compound exerts its antiviral effect is paramount for its development. For this compound, several plausible mechanisms can be hypothesized based on the activity of structurally related molecules.

Inhibition of Viral Entry

Recent studies on 7,8-dihydropyrido[4,3-d]pyrimidines have identified them as potent inhibitors of SARS-CoV-2 entry.[6] These compounds were found to directly engage the viral spike protein, preventing its interaction with host cell receptors and subsequent membrane fusion. Given the structural similarity, it is conceivable that this compound could function similarly, not only against coronaviruses but potentially other enveloped viruses that rely on a comparable entry mechanism.

Conceptual Pathway: Inhibition of Viral Entry

cluster_virus Extracellular cluster_host Host Cell Surface Virus Virus Particle Spike Viral Glycoprotein (e.g., Spike) Compound 6-Benzyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine Compound->Spike Binding & Inhibition Receptor Host Cell Receptor (e.g., ACE2) Spike->Receptor Binding Entry Viral Entry & Membrane Fusion HostCell Host Cell Replication Viral Replication Infection Infection

Caption: Proposed mechanism of viral entry inhibition.

Targeting Host-Cell Kinases

Many viruses hijack host-cell signaling pathways, particularly those regulated by kinases, to facilitate their replication.[3] For instance, the Epidermal Growth Factor Receptor (EGFR) is implicated in the entry and replication of viruses like influenza A, hepatitis C, and human cytomegalovirus.[3] Tetrahydropyrido[4,3-d]pyrimidine derivatives have been investigated as EGFR inhibitors.[4] Therefore, it is plausible that this compound could exert its antiviral activity by inhibiting such host-cell kinases, thereby creating an intracellular environment that is non-conducive to viral propagation.

In Vitro Evaluation: A Step-by-Step Guide

A systematic in vitro evaluation is essential to characterize the antiviral profile of a novel compound. The following protocols provide a robust framework for this assessment.

Experimental Workflow Overview

start Start: Compound Synthesis & Purification cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 start->cytotoxicity antiviral Antiviral Efficacy Assay (e.g., CPE Reduction) Determine EC50 start->antiviral si Calculate Selectivity Index (SI) SI = CC50 / EC50 cytotoxicity->si antiviral->si moa Mechanism of Action Studies (e.g., Time-of-Addition Assay) si->moa If SI is favorable end Lead Candidate Identification moa->end

Sources

Methodological & Application

The Emergence of a Privileged Scaffold: A Guide to the Characterization and Application of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Tetrahydropyrido[4,3-d]pyrimidine Core

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks, often termed "privileged scaffolds," repeatedly emerge as potent modulators of diverse biological targets. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is a quintessential example of such a scaffold. Derivatives of this versatile heterocycle have been shown to exhibit a remarkable range of activities, from the inhibition of key signaling kinases and G-protein coupled receptors (GPCRs) to the modulation of enzymes critical for DNA topology and cell division.[1][2][3][4] This inherent biological promiscuity makes novel, uncharacterized derivatives, such as 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, compelling candidates for development as high-fidelity chemical probes.

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. The utility of a probe is defined by its potency, selectivity, and well-characterized mechanism of action. This guide provides a comprehensive framework for the scientific community on how to approach a novel, uncharacterized member of this promising chemical class. Using this compound as our central example, we will delineate a systematic, experience-driven pathway—from initial hypothesis generation and target identification to the development of robust application protocols for its use as a precise research tool. This document is not merely a collection of methods; it is a strategic guide to unlocking the full potential of a new chemical entity.

Part 1: Hypothesis-Driven Discovery — Charting a Course for a Novel Scaffold

The rational starting point for characterizing a novel compound from a known privileged scaffold is to leverage the existing structure-activity relationship (SAR) data from its analogs. The tetrahydropyrido[4,3-d]pyrimidine core has been successfully modified to target a variety of protein families. Therefore, our initial experimental plan for this compound should be a broad, yet informed, screening strategy.

Key Target Classes for Initial Investigation:

  • Protein Kinases: This is arguably the most frequently targeted protein class for this scaffold, with inhibitors developed for Erk2, EGFR, and various Cyclin-Dependent Kinases (CDKs).[1][4][5][6]

  • G-Protein Coupled Receptors (GPCRs): The discovery of potent Smoothened (Smo) antagonists highlights the potential for this scaffold to interact with transmembrane receptors.[3]

  • Topoisomerases: Certain derivatives have been identified as inhibitors of human topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[2][7]

  • Microtubule Dynamics: The scaffold has also been incorporated into molecules that bind to the colchicine site on tubulin, thereby disrupting microtubule polymerization.[8][9]

The initial screening cascade should therefore be designed to efficiently test these hypotheses.

G Compound This compound Screening Broad Initial Screening Compound->Screening Kinase Kinase Panel (e.g., KinomeScan) Screening->Kinase GPCR GPCR Panel (e.g., PRESTO-Tango) Screening->GPCR Topo Topoisomerase II Assay Screening->Topo Tubulin Tubulin Polymerization Assay Screening->Tubulin Hit Identified 'Hit' in Primary Screen Kinase->Hit e.g., Potent CDK Inhibitor GPCR->Hit Topo->Hit Tubulin->Hit

Caption: Initial screening cascade for a novel tetrahydropyrido[4,3-d]pyrimidine derivative.

For the remainder of this guide, we will proceed with the hypothetical scenario that our initial screen has identified this compound as a potent inhibitor of a Cyclin-Dependent Kinase (CDK), a validated and critical family of cell cycle regulators.

Part 2: From 'Hit' to 'Probe' — Rigorous Biochemical and Cellular Target Validation

A primary "hit" is merely the first step. To qualify as a chemical probe, the compound's interaction with its putative target must be thoroughly validated, both in a purified, biochemical context and within the complex environment of a living cell.

Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a universal method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase, such as CDK12/Cyclin K.[10][11] The principle relies on quantifying the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant CDK12/Cyclin K enzyme (BPS Bioscience, Cat. #100998 or similar)

  • Kinase Substrate (e.g., a generic peptide substrate or a specific one provided in a kit)

  • 5x Kinase Assay Buffer

  • ATP solution (e.g., 500 µM)

  • This compound (test compound), dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930) or similar luminescence-based detection reagent

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

  • Reaction Setup:

    • Thaw all reagents on ice.

    • Prepare a master mix containing the 5x Kinase Assay Buffer, ATP, and the kinase substrate at their final desired concentrations.

    • To each well of the 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for "no inhibitor" and "no enzyme" controls).

    • Add 10 µL of the master mix to each well.

    • To initiate the reaction, add 12.5 µL of diluted CDK12/Cyclin K enzyme to all wells except the "no enzyme" control. For the "no enzyme" control, add 12.5 µL of kinase buffer.

  • Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes. The optimal time may need to be determined empirically.

  • Signal Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP produced.

    • Incubate at room temperature for another 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control (100% activity) and a positive control inhibitor (0% activity) or the highest concentration of the test compound.

    • Plot the normalized activity (%) against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Biochemical Potency

CompoundTarget KinaseIC₅₀ (nM)
This compoundCDK12/CycKe.g., 45
Positive Control (e.g., THZ531)CDK12/CycKe.g., 10

Part 3: Probing Cellular Function — From Target Engagement to Phenotype

Confirming that a compound inhibits a purified enzyme is essential, but a true chemical probe must demonstrate activity in a cellular context and elicit a predictable biological response.

Protocol 2: Cell Proliferation / Cytotoxicity Assay

This protocol determines the compound's effect on cell viability and proliferation, providing a general measure of its cellular potency (GI₅₀ or IC₅₀).

Materials:

  • Human cancer cell line (e.g., HepG2, a liver cancer cell line where CDK8, a related kinase, is a known target[5])

  • Complete growth medium (e.g., MEM + 10% FBS)

  • Test compound stock solution in DMSO

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega, Cat. #G3580) or similar

  • Sterile, clear 96-well cell culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Add 10 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability) and a "no cell" background control. Plot the normalized viability against the log of the compound concentration and fit to a dose-response curve to calculate the GI₅₀/IC₅₀.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

If our compound is a CDK inhibitor, it should induce cell cycle arrest. This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) via flow cytometry.[12][13]

Materials:

  • Actively dividing cells (e.g., HeLa or U2OS)

  • Complete growth medium

  • Test compound and DMSO

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% Ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its GI₅₀ (e.g., 0.5x, 1x, and 2x GI₅₀) for 24 hours. Include a DMSO vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which may contain floating, apoptotic cells).

    • Wash the adherent cells with PBS, then trypsinize them.

    • Combine the trypsinized cells with the collected medium and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 18 hours.[13]

  • Staining:

    • Pellet the fixed cells by centrifugation and wash three times with PBS to remove the ethanol.[13]

    • Resuspend the final cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. A CDK inhibitor is expected to cause an accumulation of cells in the G1 or G2 phase, depending on the specific CDK targeted.

G BiochemHit Biochemical Hit (e.g., Potent CDK12 Inhibitor) CellViability Cell Viability Assay (MTS) Determines GI₅₀ BiochemHit->CellViability TargetEngagement Cellular Target Engagement (e.g., CETSA) Confirms Binding in Cells BiochemHit->TargetEngagement CellCycle Cell Cycle Analysis (PI Stain) Confirms Phenotype CellViability->CellCycle Treat at GI₅₀ concentrations QualifiedProbe Qualified Chemical Probe CellCycle->QualifiedProbe TargetEngagement->QualifiedProbe

Caption: Workflow from biochemical hit validation to a qualified cellular chemical probe.

Part 4: The Hallmarks of a Superior Probe — Selectivity and Controls

A potent molecule is not necessarily a useful probe. The key differentiator is selectivity . A probe that inhibits dozens of kinases is a poor tool for dissecting the function of a single one.

Selectivity Profiling: To assess the selectivity of this compound, it is imperative to screen it against a broad panel of kinases (e.g., the 468-kinase DiscoverX KINOMEscan™). The results will reveal the compound's binding affinity for its intended target relative to all other kinases tested, providing a Selectivity Score (S-score). A highly selective probe will interact with very few off-targets at a given concentration.

The Indispensable Negative Control: A crucial, yet often overlooked, component of a chemical probe experiment is the negative control . This is a close structural analog of the probe that is inactive against the target of interest. It is used to ensure that the observed cellular phenotype is a direct result of inhibiting the target, rather than an off-target effect or a general property of the chemical scaffold. The synthesis and validation of such a control molecule are essential for rigorous biological studies.

Data Presentation: Chemical Probe Qualification Criteria

ParameterRecommended CriteriaHypothetical Data for Probe
Potency IC₅₀ or Kᵢ < 100 nM in biochemical assay45 nM (CDK12)
Cellular Activity EC₅₀ < 1 µM in a target-relevant assay600 nM (Cell Proliferation)
Selectivity S(10) < 0.02 in broad kinase panele.g., 0.015
Mechanism of Action Confirmed target engagement in cells (e.g., CETSA)Target engagement confirmed
Controls Availability of a validated inactive analogTo be synthesized
Solubility Aqueous solubility > 10 µMe.g., 25 µM

Conclusion

The this compound represents a molecule of high potential, born from a scaffold rich in biological activity. However, its true value as a chemical probe can only be unlocked through a systematic and rigorous characterization process. The protocols and strategies outlined in this guide provide a clear, field-tested roadmap for any researcher seeking to validate a novel compound for this purpose. By adhering to these principles of thorough biochemical validation, confirmation of cellular target engagement, phenotypic analysis, and stringent selectivity profiling, we can transform promising "hits" into high-precision tools. It is through the development and proper use of such well-characterized chemical probes that we can effectively dissect complex biological pathways and lay the groundwork for future therapeutic innovations.

References

  • 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE | LookChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2634-2639. Available from: [Link]

  • El-Gohary, N. S., et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 26(21), 6649. Available from: [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618. Available from: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(13), 3045. Available from: [Link]

  • Li, J., et al. (2022). 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine inhibits HepG2 cell proliferation, migration and invasion, and induces apoptosis through the upregulation of miR-26b-5p by targeting CDK8. Oncology Letters, 23(4), 118. Available from: [Link]

  • Brindani, N., et al. (2025). (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. Available from: [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available from: [Link]

  • Li, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1907-1923. Available from: [Link]

  • El-Gohary, N. S., et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC. Available from: [Link]

  • Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1837-1849. Available from: [Link]

  • Pérez-Benavente, B., & Farràs, R. (2016). Cell Synchronization Techniques to Study the Action of CDK Inhibitors. Methods in Molecular Biology, 1336, 85-93. Available from: [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025). PMC. Available from: [Link]

  • CDK12/Cyclin K Kinase Assay Kit | BPS Bioscience. (n.d.). Retrieved January 24, 2026, from [Link]

  • Sharma, M., et al. (2014). Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. Bioorganic Chemistry, 52, 69-76. Available from: [Link]

  • Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. (2023). PMC. Available from: [Link]

  • Tadesse, S., et al. (2019). Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. Open Biology, 9(7), 190092. Available from: [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (2018). ACS Publications. Available from: [Link]

  • Schönthal, A. H. (2004). Measuring cyclin-dependent kinase activity. Methods in Molecular Biology, 281, 105-124. Available from: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. (n.d.). PMC. Available from: [Link]

  • Chemi-Verse™ CDK12/CyclinK Kinase Assay Kit | BPS Bioscience. (n.d.). Retrieved January 24, 2026, from [Link]

  • Study reveals synergistic effect of CDK2 and CDK4/6 combination therapy. (2026). EurekAlert!. Available from: [Link]

  • Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. (2026). DDDT. Available from: [Link]

  • Quantification of Cyclin-CDK dissociation constants in living cells using fluorescence cross-correlation spectroscopy with green and near-infrared fluorescent proteins. (2024). bioRxiv. Available from: [Link]

Sources

The Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Tetrahydropyrido[4,3-d]pyrimidine Core

The tetrahydropyrido[4,3-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its rigid, three-dimensional structure provides a unique framework for the spatial orientation of various pharmacophoric groups, enabling potent and selective interactions with a diverse array of biological targets. This guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of tetrahydropyrido[4,3-d]pyrimidine derivatives, offering a blend of theoretical insights and practical protocols for researchers in drug discovery and development.

This document will delve into the synthetic strategies for accessing this core, dissect the key structural modifications that govern biological activity against various targets, and provide detailed protocols for the relevant biological assays.

I. Synthetic Strategies: Building the Core Scaffold

The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core is a critical first step in any SAR campaign. A common and effective strategy involves a multi-step sequence starting from commercially available materials. The following protocol outlines a general and adaptable synthetic route.

Protocol 1: General Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Core

Rationale: This protocol employs a convergent synthesis, building the pyrimidine and pyridine rings in a stepwise fashion to allow for diversification at multiple positions.

Step 1: Synthesis of the Dihydropyridine Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate β-ketoester, aldehyde, and ammonium acetate in a suitable solvent such as ethanol.

  • Hantzsch Dihydropyridine Synthesis: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Annulation of the Pyrimidine Ring

  • Reaction Setup: Dissolve the dihydropyridine intermediate from Step 1 in a suitable solvent such as formamide or a mixture of urea and a high-boiling point solvent.

  • Cyclization: Heat the reaction mixture at a high temperature (typically 150-180 °C) for several hours. This step facilitates the cyclization to form the fused pyrimidine ring.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is then washed with water and a suitable organic solvent (e.g., diethyl ether) and can be further purified by recrystallization or column chromatography.

Step 3: Functionalization of the Core Scaffold

Further modifications, such as N-alkylation, N-arylation, or substitution at various positions on the aromatic rings, can be achieved using standard organic chemistry transformations. For example, the 2- and 4-positions of the pyrimidine ring can be substituted via nucleophilic aromatic substitution of a corresponding dichloro intermediate.[3]

II. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

The power of the tetrahydropyrido[4,3-d]pyrimidine scaffold lies in its amenability to systematic structural modifications, allowing for the fine-tuning of its pharmacological properties. The following sections explore the SAR of this scaffold against several important drug targets.

A. Targeting Protein Kinases: A Privileged Scaffold for Kinase Inhibitors

The tetrahydropyrido[4,3-d]pyrimidine core has proven to be a highly effective scaffold for the development of potent and selective kinase inhibitors.

General SAR Observations for Kinase Inhibition:

  • Substitution at the 2- and 4-positions: These positions are crucial for interacting with the hinge region of the kinase active site. Typically, anilino or related aromatic substitutions at the 4-position are well-tolerated and can form key hydrogen bonds.

  • The Tetrahydropyridine Ring: Modifications on the nitrogen of the tetrahydropyridine ring can modulate solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.

  • The Pyrimidine Nitrogen Atoms: The nitrogen atoms within the pyrimidine ring often act as hydrogen bond acceptors, anchoring the inhibitor in the ATP-binding pocket.

Workflow for Kinase Inhibitor SAR Study

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Start Design Analogs Synth Synthesize Library of Compounds Start->Synth Vary R-groups Purify Purify & Characterize Synth->Purify EnzymeAssay Enzymatic Kinase Assay Purify->EnzymeAssay Test for Potency (IC50) CellAssay Cell-Based Proliferation Assay EnzymeAssay->CellAssay Confirm Cellular Activity SAR_Analysis Analyze SAR Data CellAssay->SAR_Analysis Generate SAR Table Docking Molecular Docking SAR_Analysis->Docking Rationalize Activity NextGen Design Next-Generation Compounds Docking->NextGen NextGen->Start Iterative Cycle

Caption: A typical workflow for a structure-activity relationship study of kinase inhibitors.

B. Targeting KRAS Mutants: Covalent Inhibition Strategies

Recent studies have highlighted the potential of tetrahydropyrido[4,3-d]pyrimidines as covalent inhibitors of the KRAS-G12C mutant, a key driver in many cancers.[4]

Key SAR Insights for KRAS-G12C Inhibition:

  • Covalent Warhead: The introduction of an electrophilic group, such as an acrylamide, is essential for forming an irreversible covalent bond with the mutant cysteine residue.[4]

  • Scaffold Orientation: The tetrahydropyrido[4,3-d]pyrimidine core serves to optimally position the covalent warhead within the Switch-II pocket of KRAS-G12C.[4]

  • Substitution for Potency: Optimization of substituents on the scaffold, such as replacing a naphthyl with a naphthol group, has been shown to significantly enhance cellular potency.[4]

Compound Modification Cellular IC50 (nM) Reference
4 Naphthyl group>1000[4]
13 Naphthol group, substitution at C-270[4]
C. Dual Inhibition of Autotaxin (ATX) and Epidermal Growth Factor Receptor (EGFR)

The versatility of the scaffold is further demonstrated by its application in developing dual inhibitors of ATX and EGFR, which has potential therapeutic effects in idiopathic pulmonary fibrosis-lung cancer (IPF-LC).[5]

SAR for ATX/EGFR Dual Inhibition:

  • Semicarbazone Moiety: The incorporation of a semicarbazone moiety was found to be crucial for achieving potent dual inhibitory activity.[5]

  • Substitution Patterns: Specific substitution patterns on the terminal aromatic ring of the semicarbazone side chain significantly influenced the anti-proliferative activities against various cancer cell lines.[5]

Compound Enzymatic IC50 (EGFR) (nM) Enzymatic IC50 (ATX) (nM) Reference
8a 18.0Not Reported[5]
9a 24.229.1[5]
D. Inhibition of Other Therapeutic Targets

The tetrahydropyrido[4,3-d]pyrimidine scaffold has also been explored for its inhibitory activity against other important targets:

  • Human Topoisomerase II (topoII): Certain derivatives have shown promising topoII inhibitory and antiproliferative activities, with some compounds exhibiting good in vitro potency and favorable pharmacokinetic properties.[6]

  • Heat Shock Protein 90 (Hsp90): Structural optimization of a hit compound led to the discovery of potent Hsp90 inhibitors with in vivo anti-tumor effects.[7][8]

  • Smoothened (Smo) Antagonists: Through a scaffold hopping strategy, novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists for the potential treatment of medulloblastoma.[9]

III. Biological Evaluation: Protocols for Assessing Activity

The following protocols provide standardized methods for evaluating the biological activity of newly synthesized tetrahydropyrido[4,3-d]pyrimidine derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Materials:

  • Kinase of interest (e.g., EGFR, PIM-1)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive tracer

  • Test compounds

  • Assay buffer

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the assay buffer, Eu-labeled antibody, and the kinase to the wells of the 384-well plate.

  • Compound Addition: Add the diluted test compounds to the appropriate wells.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 3: Cell-Based Antiproliferative Assay (CCK-8 Assay)

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. It is based on the bioreduction of a tetrazolium salt by cellular dehydrogenases to a formazan dye, which is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds

  • CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • CCK-8 Addition: Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37 °C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Signaling Pathway Inhibition

Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS (e.g., KRAS) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Inhibitor Inhibitor->Receptor Inhibits EGFR Inhibitor->RAS Inhibits KRAS-G12C

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by tetrahydropyrido[4,3-d]pyrimidine derivatives.

IV. Conclusion and Future Directions

The tetrahydropyrido[4,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The extensive SAR studies have provided a clear roadmap for designing potent and selective inhibitors for a variety of targets. Future research in this area will likely focus on:

  • Improving Pharmacokinetic Properties: Enhancing oral bioavailability, metabolic stability, and reducing off-target toxicities will be crucial for clinical translation.

  • Exploring New Biological Targets: The versatility of the scaffold suggests that it could be adapted to inhibit other classes of enzymes and receptors.

  • Development of PROTACs: The use of tetrahydropyrido[4,3-d]pyrimidines as warheads for Proteolysis Targeting Chimeras (PROTACs) offers a novel strategy for targeted protein degradation.[3]

By leveraging the knowledge gained from past and ongoing SAR studies, the full therapeutic potential of this remarkable scaffold can be realized.

V. References

  • Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(20), 7088. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]

  • Li, J., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1896-1908. [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 4773. [Link]

  • Wang, Y., et al. (2017). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 60(1), 195-213. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11947-11961. [Link]

  • Janice, L. P., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1224-1230. [Link]

  • Wang, Y., et al. (2017). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 60(1), 195-213. [Link]

  • Cheng, H., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(10), 2246-2259. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the solubility of this compound. Poor aqueous solubility is a common hurdle in drug discovery and development, and this document offers a structured approach to systematically address and overcome this challenge.

Understanding the Molecule: Predicted Physicochemical Properties

Before delving into solubility enhancement techniques, it is crucial to understand the inherent properties of the molecule that likely contribute to its poor solubility. While experimental data for this specific molecule is limited in publicly available literature, we can infer its characteristics based on its structural motifs and data from closely related analogs like 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~253.3 g/mol (for the non-chlorinated parent)Moderate molecular weight, which is generally favorable for solubility.
Structure Heterocyclic aromatic system with a benzyl group.The fused ring system and the benzyl group are largely non-polar and hydrophobic, which can lead to low aqueous solubility.
Predicted pKa A related dichloro-analog has a predicted pKa of 4.42 ± 0.20.[1][2]The presence of basic nitrogen atoms in the pyridopyrimidine core suggests that the compound is a weak base. This is a critical handle for solubility manipulation via pH adjustment.
Appearance Likely a solid at room temperature.[2]Crystalline solids often have lower solubility than their amorphous counterparts due to the energy required to break the crystal lattice.

The key takeaway is that this compound is likely a weakly basic compound with significant hydrophobic character, predisposing it to poor aqueous solubility at neutral pH.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.

FAQ 1: My compound won't dissolve in aqueous buffers. Where do I start?

This is the most common issue. The initial approach should be a systematic evaluation of pH and the use of co-solvents.

Underlying Principle: As a weak base, the solubility of this compound is expected to be highly pH-dependent. At a pH below its pKa, the basic nitrogen atoms will be protonated, leading to the formation of a more soluble cationic species.

Experimental Workflow: pH-Dependent Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8) B Add excess solid compound to each buffer A->B Dispense C Equilibrate samples (e.g., shake at a constant temperature for 24-48h) B->C Incubate D Centrifuge or filter to remove undissolved solid C->D Separate E Measure the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) D->E Quantify F Plot solubility vs. pH E->F Analyze

Caption: Workflow for determining pH-dependent solubility.

Expected Outcome: You should observe a significant increase in solubility as the pH of the buffer decreases.

Troubleshooting:

  • Precipitation upon standing: If the compound dissolves initially but then precipitates, the solution may be supersaturated. Ensure sufficient equilibration time.

  • No significant solubility increase at low pH: This is unlikely for this compound class, but if observed, it may indicate that the free base is still the dominant and poorly soluble form, or that the salt formed is also insoluble. In this case, proceed to co-solvent and other advanced methods.

FAQ 2: pH adjustment helped, but the solubility is still insufficient for my assay. What's the next step?

If pH manipulation alone is not enough, the introduction of a water-miscible organic solvent, or co-solvent, is the next logical step.

Underlying Principle: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic solutes.[3][4][5]

Commonly Used Co-solvents in Pre-clinical Research:

Co-solventTypical Starting Concentration (% v/v)Notes
Dimethyl sulfoxide (DMSO)1-5%A powerful solvent, but can have effects on biological assays. Use with caution and always include a vehicle control.
Ethanol5-20%Generally well-tolerated in many in vitro systems.
Propylene glycol (PG)10-30%A common vehicle for in vivo studies.
Polyethylene glycol 400 (PEG 400)10-40%Often used in combination with other co-solvents.

Experimental Protocol: Co-solvent Screening

  • Select a promising buffer pH from your pH-dependent solubility study (e.g., the lowest pH that is compatible with your experimental system).

  • Prepare a series of co-solvent mixtures in the chosen buffer at different concentrations (e.g., 5%, 10%, 20% DMSO in pH 4 buffer).

  • Perform a solubility assessment as described in the pH-dependent solubility workflow for each co-solvent mixture.

  • Evaluate the results to find the optimal co-solvent and concentration that provides the desired solubility without negatively impacting your experiment.

G A Start with optimal buffer pH C Prepare Buffer/Co-solvent Mixtures (5%, 10%, 20%) A->C B Select Co-solvents (DMSO, Ethanol, PEG 400) B->C D Determine Solubility in Each Mixture C->D Test E Identify Optimal System D->E Analyze F Validate in Assay (Vehicle Control) E->F Confirm

Caption: Decision tree for co-solvent selection.

FAQ 3: I need to prepare a solid formulation or a high-concentration stock for in vivo studies. What are my options?

For solid formulations or when high concentrations are needed, forming a salt of the compound is a highly effective strategy.[6][7]

Underlying Principle: Salt formation converts the neutral, often crystalline and poorly soluble free base into an ionic compound.[8] Salts generally have higher aqueous solubility and faster dissolution rates.[6][9]

Salt Screening Strategy:

  • Selection of Counter-ions: Choose a range of pharmaceutically acceptable acids to react with the basic parent compound.

    Counter-ion Source (Acid)Resulting SaltNotes
    Hydrochloric acidHydrochloride (HCl)Very common, often highly soluble.
    Sulfuric acidSulfateCan form highly soluble salts.
    Methane sulfonic acidMesylateGood for forming crystalline, stable salts.
    Citric acidCitrateCan improve solubility and may be less irritating.
    Tartaric acidTartrateAnother organic acid option.
  • Experimental Protocol: Small-Scale Salt Screening

    • Dissolve a known amount of the free base in a suitable organic solvent (e.g., isopropanol, acetone).

    • Add a stoichiometric equivalent of the selected acid.

    • Allow the salt to precipitate/crystallize. This may require cooling or evaporation.

    • Isolate the solid salt and dry it.

    • Determine the aqueous solubility of each salt form using the shake-flask method at a physiologically relevant pH (e.g., 7.4).

Key Considerations for Salt Formation:

  • Stoichiometry: Ensure the correct molar ratio of acid to base.

  • pKa Difference: A general rule of thumb is that a stable salt is likely to form if the difference between the pKa of the base (your compound) and the pKa of the acid (the counter-ion) is greater than 3.

  • Physical Form: The resulting salt may be crystalline or amorphous. The crystalline form is often preferred for stability and handling.

FAQ 4: Are there other advanced techniques I can use if the above methods are not sufficient?

Yes, several other formulation strategies can be employed, particularly when developing a final drug product.

  • Use of Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[10][][12]

    • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.

    • Application: This is a powerful technique for increasing the solubility of poorly soluble compounds for both in vitro and in vivo applications.[13][14]

  • Solid Dispersions:

    • Mechanism: The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[15] This prevents the drug from crystallizing and presents it in a more readily dissolvable form.

    • Application: This is a common technique in the pharmaceutical industry to improve the oral bioavailability of poorly soluble drugs.[15]

  • Use of Surfactants and Other Excipients:

    • Mechanism: Surfactants can form micelles that encapsulate the drug, increasing its solubility. Other excipients like mannitol or sucrose can also be used as stabilizers or bulking agents in formulations.[16][17][18]

    • Examples: Polysorbate 80 (Tween 80) and Cremophor EL are common surfactants.[18]

Summary of Troubleshooting Strategies

IssueRecommended ActionFollow-up Action
Initial Dissolution Failure Perform a pH-dependent solubility study.If insufficient, proceed to co-solvent screening.
Solubility still too low for assay Screen a panel of co-solvents (DMSO, ethanol, PEG 400) at various concentrations.If a high concentration of co-solvent is needed, consider its impact on the assay.
Need for high concentration stock or solid formulation Conduct a salt screening study with various pharmaceutically acceptable counter-ions.Characterize the resulting salts for solubility, stability, and physical form.
Persistent solubility issues Investigate advanced formulation techniques such as cyclodextrin complexation or solid dispersions.These often require specialized formulation expertise.

This guide provides a systematic and scientifically grounded approach to improving the solubility of this compound. By understanding the physicochemical properties of the molecule and methodically applying these troubleshooting strategies, researchers can overcome solubility challenges and advance their research and development efforts.

References

  • Rasayan Journal of Chemistry. (n.d.). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Retrieved from [Link]

  • LookChem. (n.d.). Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • PubChem. (n.d.). 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(3,4-d)pyrimidine. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • University of Classics. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • University of Arizona. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Cosolvent. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • The Pharmaceutical Journal. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its derivatives. This scaffold is a crucial intermediate in the development of targeted therapeutics, including kinase inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing in-depth, evidence-based solutions to optimize reaction yields and purity.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of the this compound core often begins with the construction of the di-substituted pyrimidine ring onto a pre-functionalized piperidine precursor. A common and versatile intermediate is the 2,4-dichloro derivative, which allows for subsequent selective functionalization at these positions through nucleophilic aromatic substitution (SNAr) reactions.[3]

The overall workflow can be visualized as a multi-step process, starting from a protected piperidone, leading to the key dichlorinated intermediate, and culminating in the final target molecule.

G cluster_0 Step 1: Piperidine Core Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Intermediate Activation cluster_3 Step 4: Target Synthesis A N-Benzyl-4-piperidone B Functionalized Piperidine Precursor (e.g., β-ketoester) A->B [e.g., Vilsmeier-Haack or Claisen Condensation] C This compound-2,4-diol B->C + Urea/Thiourea + Strong Base D 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (Key Intermediate) C->D + POCl₃ E Final Target Molecule D->E + Nucleophile(s) (SNAr Reaction)

Caption: General synthetic workflow for this compound derivatives.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My initial cyclization to form the pyrimidine ring is giving very low yields (<30%). What are the likely causes and how can I improve it?

A1: Low yield in the condensation step is a frequent bottleneck. The reaction, typically a condensation between a β-ketoester derivative of N-benzylpiperidine and urea (or a similar precursor), is highly sensitive to reaction conditions.

Causality & Expert Analysis: This is an acid-catalyzed or base-mediated cyclocondensation. The primary drivers of low yield are often incomplete reaction, degradation of starting materials, or the formation of stable, off-pathway intermediates. The choice of base is critical; it must be strong enough to deprotonate the active methylene or amine group to initiate cyclization but not so harsh as to cause decomposition.

Troubleshooting Steps:

  • Verify Reactant Purity: Impurities in the starting materials can inhibit the reaction.[4] Ensure all reactants, especially the piperidine precursor and urea, are pure and dry.

  • Optimize Base and Solvent System: The choice of base and solvent is paramount. While sodium ethoxide in ethanol is common, other systems may be more effective depending on the exact substrate.[5]

    • Action: Screen a panel of bases such as Sodium Hydride (NaH) in an aprotic solvent like THF or Sodium Methoxide in Methanol. Ensure strictly anhydrous conditions, as water can quench the base and hydrolyze intermediates.

  • Adjust Temperature and Reaction Time: These reactions can be slow and may require elevated temperatures to proceed to completion.[4][5]

    • Action: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists after the standard reaction time (e.g., 24 hours), consider increasing the temperature moderately (e.g., from 60°C to 75°C) or extending the reaction time.[5]

  • Consider Catalyst Activity: If using an acid catalyst, ensure it is active and used in the correct stoichiometric amount.[4]

ParameterRecommendation 1Recommendation 2Recommendation 3Source
Base Sodium EthoxideSodium MethoxideSodium Metal[5]
Solvent EthanolMethanolEthanol[5]
Temperature 75 °C60 °C75 °C[5]
Time 36 h96 h36 h[5]
Q2: During chlorination with POCl₃ to form the 2,4-dichloro intermediate, I'm getting a dark, tarry mixture and a complex crude NMR. How can I achieve a cleaner reaction?

A2: The conversion of the pyrimidine-2,4-diol to the 2,4-dichloro derivative using phosphorus oxychloride (POCl₃) is an aggressive reaction that can lead to decomposition if not properly controlled.

Causality & Expert Analysis: POCl₃ is a powerful dehydrating and chlorinating agent. At elevated temperatures, it can promote extensive side reactions and polymerization, leading to the formation of tar. The reaction is also highly exothermic, and poor temperature control is a common cause of failure.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical parameter. The initial addition of POCl₃ should be done at a low temperature to manage the exotherm.

    • Action: Add the diol substrate to the POCl₃ portion-wise or, preferably, add POCl₃ dropwise to the substrate at 0 °C. Allow the reaction to warm to room temperature slowly before heating to reflux.

  • Use of a Co-solvent: Running the reaction neat in POCl₃ can be too harsh.

    • Action: Consider using a high-boiling inert solvent like toluene or acetonitrile. This helps to moderate the reaction temperature and improve solubility.

  • Addition of a Catalytic Base: A tertiary amine can facilitate the reaction and may lead to cleaner conversions.

    • Action: Add a catalytic amount (0.1-0.2 equivalents) of N,N-dimethylaniline or N,N-diethylaniline to the reaction mixture. This can help to neutralize the HCl generated in situ, reducing acid-mediated decomposition.

  • Careful Work-up: The work-up procedure is equally important.

    • Action: After cooling, quench the reaction by pouring it slowly onto crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood due to the violent reaction of POCl₃ with water. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

Q3: My SNAr reaction on the 2,4-dichloro intermediate is sluggish and gives significant amounts of a hydrolyzed (hydroxyl) side product. What's happening?

A3: This issue points towards a competition between the desired nucleophilic attack and an undesired pathway, which could be hydrolysis or a more complex side reaction involving the reagent itself.

Causality & Expert Analysis: In SNAr reactions, the reactivity of the substrate and the nucleophile are key. However, the leaving group also plays a crucial role. In some cases, particularly with complex nucleophiles, an alternative reaction pathway can compete. For instance, in the synthesis of the drug Adagrasib, which features a related core, a side reaction was identified where the piperazine nucleophile attacked the sulfur atom of a sulfonate leaving group instead of the pyrimidine carbon.[6] This led to the formation of an undesired sulfonated piperazine and hydrolysis of the starting material.[6]

Troubleshooting Decision Tree:

G start Sluggish SNAr / Hydrolysis Side Product cond1 Is the nucleophile sufficiently strong? start->cond1 action1 Use a stronger base (e.g., K₂CO₃, DBU) to deprotonate the nucleophile in situ. cond1->action1 No cond2 Is the reaction temperature optimal? cond1->cond2 Yes action1->cond2 action2 Increase temperature moderately (e.g., 80-120 °C). Consider microwave irradiation. cond2->action2 No cond3 Is the leaving group the issue? cond2->cond3 Yes action2->cond3 action3 Investigate alternative leaving groups. Ortho-substituted sulfonates can sterically hinder side reactions. cond3->action3 Yes end Improved Yield and Purity action3->end

Caption: Decision tree for troubleshooting SNAr reactions.

Expert Recommendation: If simple adjustments to base and temperature fail, focus on the leaving group. The insight from related syntheses suggests that steric hindrance can be used to your advantage.[6]

  • Action: If you are using a sulfonate-activated intermediate, switch from a simple tosylate (-OTs) or triflate (-OTf) to a more sterically hindered one, such as a 2-nitrobenzenesulfonate. The ortho-nitro group can sterically shield the sulfur atom, disfavoring the undesired nucleophilic attack there and promoting the desired attack at the pyrimidine carbon, leading to significantly improved yield and purity.[6]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanistic role of the N-benzyl group? The benzyl group serves primarily as a protecting group for the piperidine nitrogen. It is relatively stable to the basic and acidic conditions used in the ring formation and chlorination steps. It can be removed later in the synthesis, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to allow for further functionalization at the N-6 position if required.

FAQ 2: How can I confirm the regioselectivity of my SNAr reaction on the 2,4-dichloro intermediate? The C2 and C4 positions on the pyrimidine ring have different electronic properties and may react at different rates. To confirm which position has been substituted, advanced NMR techniques are invaluable. A 2D NMR experiment, specifically a Heteronuclear Multiple Bond Correlation (HMBC) experiment, can show long-range correlations (2-3 bonds) between protons on your newly added substituent and the carbons of the pyrimidine ring (C2 and C4), allowing for unambiguous structure elucidation.

FAQ 3: My final compound is an oil and difficult to handle. What can I do? Many nitrogen-containing heterocyclic compounds are prone to being oils or low-melting solids. If purification by chromatography is complete, consider converting the compound to a salt.

  • Action: Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol) and add a solution of an acid like HCl in ether or methanolic HCl. The resulting hydrochloride salt will often precipitate as a stable, crystalline solid that is much easier to handle, weigh, and store.

Section 4: Detailed Experimental Protocol

Protocol: Synthesis of 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

This protocol is a representative procedure synthesized from common methodologies in the field. Researchers should adapt it based on their specific substrate and laboratory conditions.

Materials:

  • This compound-2,4-diol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 vol. eq)

  • N,N-diethylaniline (optional, 0.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the this compound-2,4-diol (1.0 eq).

  • In a well-ventilated fume hood, add phosphorus oxychloride (10 vol. eq). If using, add N,N-diethylaniline (0.2 eq).

  • Stir the suspension and heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. Slowly and carefully, pour the mixture onto a vigorously stirred beaker of crushed ice (approx. 10x the volume of POCl₃ used). Caution: This is a highly exothermic and gas-evolving quench.

  • Once the quench is complete, neutralize the acidic aqueous layer by the slow addition of solid NaHCO₃ or saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.

References

  • Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696. [Link]

  • (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry, 18(4). [Link]

  • Fouad, M. et al. (2020). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 25(1), 18. [Link]

  • 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. LookChem. [Link]

  • Chapyshev, S. V. (2007). Synthesis of 7-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. Chemistry of Heterocyclic Compounds, 43, 1323–1328. [Link]

  • Li, Y. et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2356-2369. [Link]

  • Blake, J. F. et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2634-2638. [Link]

  • Wang, X. et al. (2025). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry. [Link]

  • Jan M. et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 934-938. [Link]

  • Hammouda, M. M. et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13, 11181-11204. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Tetrahydropyrido[4,3-d]pyrimidine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of proteins implicated in oncogenesis and other disease states. This guide provides a comparative analysis of various classes of tetrahydropyrido[4,3-d]pyrimidine analogs, offering in-depth technical insights and supporting experimental data for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships (SAR), comparative potencies, and the causality behind the experimental designs for analogs targeting key proteins such as KRAS, Smoothened, HSP90, Topoisomerase II, and dual EGFR/CDK4 inhibition.

Targeting the "Undruggable": KRAS Inhibitors

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, and for decades, it was considered "undruggable." The tetrahydropyrido[4,3-d]pyrimidine scaffold has contributed to a paradigm shift in this area, with analogs being developed to target specific KRAS mutants.

Comparative Analysis of KRAS G12D and G12C Inhibitors

KRAS mutations at codon 12, particularly G12D and G12C, are highly prevalent in various cancers. The development of inhibitors targeting these specific mutants has been a major focus of research.

Compound IDTargetCell LineAntiproliferative IC50 (µM)Enzymatic IC50 (µM)Citation(s)
10c KRAS G12DPanc11.40>10[1]
10a KRAS G12DPanc16.17-[1]
10b KRAS G12DPanc15.87-[1]
10d KRAS G12DPanc1>20-[1]
10f KRAS G12DPanc13.48-[1]
10k KRAS G12D--0.009[2][3]
Compound 13 KRAS G12C-0.070 (cellular)-

Structure-Activity Relationship Insights:

For the KRAS G12D inhibitors, the antiproliferative activity is significantly influenced by the substituent at position 1 of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core. The presence of a 3,8-diazabicyclo[3.2.1]octane moiety in compound 10c resulted in the most potent antiproliferative activity among the tested analogs with piperazine, azetidin-3-amine, and piperazin-2-ylmethanol substitutions (10a , 10b , 10d , and 10f )[1]. This suggests that the rigid bicyclic structure of the 3,8-diazabicyclo[3.2.1]octane is crucial for optimal interaction with the mutant KRAS protein[1]. Interestingly, while compound 10c showed good cellular activity, its enzymatic inhibition was weak. Conversely, compound 10k demonstrated potent enzymatic inhibition of KRAS G12D with an IC50 of 0.009 µM[2][3]. This highlights the often-observed disconnect between enzymatic and cellular activity, which can be attributed to factors such as cell permeability and off-target effects.

In the case of KRAS G12C inhibitors, the covalent modification of the mutant cysteine residue is a key strategy. The tetrahydropyridopyrimidine scaffold has been utilized to develop irreversible covalent inhibitors, with compound 13 showing a cellular IC50 of 70 nM.

Signaling Pathway and Experimental Workflow

KRAS_Signaling_Workflow

Experimental Protocols

This assay quantitatively measures the GTP hydrolysis activity of KRAS, which is often impaired by oncogenic mutations[4].

Principle: The assay measures the amount of inorganic phosphate (Pi) released from GTP upon hydrolysis by KRAS. The amount of Pi is detected using a colorimetric method.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing KRAS protein, GTP, and the test compound at various concentrations in a suitable assay buffer.

  • Incubation: Incubate the plate at 37°C for a defined period to allow for GTP hydrolysis.

  • Detection: Stop the reaction and add a reagent that reacts with the released Pi to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: Calculate the percentage of GTP hydrolysis for each compound concentration and determine the IC50 value.

This assay is used to assess the antiproliferative activity of the compounds on cancer cell lines harboring KRAS mutations[1].

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Panc1 for KRAS G12D) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrido[4,3-d]pyrimidine analogs for 48-72 hours.

  • CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Modulating the Hedgehog Pathway: Smoothened Antagonists

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. Smoothened (Smo), a G-protein coupled receptor, is a key component of this pathway, and its inhibition is a validated therapeutic strategy.

Comparative Analysis of Smoothened Antagonists

Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists, with some showing improved properties over the FDA-approved drug vismodegib.

Compound IDTargetAssayIC50 (nM)Comparison to VismodegibCitation(s)
Compound 24 SmoothenedNIH3T3-GRE-LucPotent (3x more than Vismodegib)More potent, better solubility and PK[5]
Vismodegib SmoothenedNIH3T3-GRE-Luc--[5]

Structure-Activity Relationship Insights:

Through a scaffold hopping strategy, a series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives were identified as effective inhibitors of Hh signaling[5]. Compound 24 emerged as a particularly promising candidate, being three times more potent than vismodegib in a reporter gene assay. Furthermore, it exhibited a lower melting point and significantly greater aqueous solubility, leading to linear pharmacokinetic profiles and a high oral bioavailability of 72% in beagle dogs[5]. These improved physicochemical and pharmacokinetic properties address some of the limitations of vismodegib, such as nonlinear pharmacokinetics at high doses due to low solubility.

Signaling Pathway and Experimental Workflow

Hedgehog_Signaling_Workflow

Experimental Protocol

This cell-based assay is a standard method to screen for inhibitors of the Hedgehog signaling pathway by measuring the activity of the GLI transcription factor.

Principle: NIH3T3 cells are stably transfected with a luciferase reporter gene under the control of a GLI-responsive element (GRE). Activation of the Hh pathway leads to GLI activation and subsequent luciferase expression, which can be quantified by measuring luminescence.

Step-by-Step Protocol:

  • Cell Seeding: Plate NIH3T3-GRE-Luc cells in a 96-well plate and allow them to attach.

  • Pathway Activation and Compound Treatment: Treat the cells with a Smoothened agonist (e.g., SAG) to activate the pathway, in the presence of varying concentrations of the test compounds.

  • Incubation: Incubate the plate for 24-48 hours to allow for luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the IC50 value of the compounds.

Chaperoning Cancer: HSP90 Inhibitors

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Comparative Analysis of HSP90 Inhibitors

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been successfully utilized to develop potent HSP90 inhibitors.

Compound IDTargetAssayIC50 (µM)Citation(s)
15 HSP90FP Assay0.101
73 HSP90FP AssayPotent

Structure-Activity Relationship Insights:

Structural optimization of a hit compound, the tetrahydropyrido[4,3-d]pyrimidine-based HSP90 inhibitor 15 , led to the discovery of compound 73 . This optimization process involved synthesizing a series of analogs and analyzing their structure-activity and structure-property relationships. Compound 73 exhibited potent in vitro activity, good physicochemical properties, favorable ADME properties, and a potent antitumor effect in a xenograft model.

Signaling Pathway and Experimental Workflow

HSP90_Signaling_Workflow

Experimental Protocol

This is a common biochemical assay used to screen for and characterize HSP90 inhibitors.

Principle: The assay is based on the competition between a fluorescently labeled ligand (e.g., a fluorescent derivative of an HSP90 inhibitor like geldanamycin) and the test compound for binding to the ATP-binding pocket of HSP90. When the fluorescent ligand is bound to the large HSP90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When displaced by a competitive inhibitor, the free fluorescent ligand tumbles rapidly, leading to a low fluorescence polarization value.

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine HSP90 protein, a fluorescently labeled HSP90 ligand, and varying concentrations of the test compound in a suitable buffer.

  • Incubation: Incubate the plate at room temperature to allow the binding equilibrium to be reached.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarization filters.

  • Data Analysis: Plot the fluorescence polarization values against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Unwinding DNA: Topoisomerase II Inhibitors

Topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs.

Comparative Analysis of Topoisomerase II Inhibitors

A series of tetrahydropyrido[4,3-d]pyrimidine analogs have been identified as novel human Topo II inhibitors.

Compound IDTargetIC50 (µM)Citation(s)
24 (ARN21929) Topoisomerase II4.5 ± 1.0[6][7]
20 Topoisomerase II120[6]
22 Topoisomerase II160[6]
23 Topoisomerase II140[6]

Structure-Activity Relationship Insights:

The inhibitory activity of these analogs against Topo II is sensitive to the substitution pattern on the aniline ring. Substituents in the para-position of the aniline ring were generally not successful in increasing inhibitory activity. However, methylated oxygen or nitrogen substituents in the meta-position, as seen in compounds 20 , 22 , and 23 , restored some activity[6]. The most potent compound, 24 (ARN21929) , with a single-digit micromolar IC50, was achieved by moving a fluorine atom to the ortho-position of the aniline ring[6][7]. This suggests that both steric and electronic factors play a crucial role in the interaction with the enzyme.

Mechanism of Action and Experimental Workflow

TopoII_Mechanism_Workflow

Experimental Protocol

This is a classic biochemical assay to measure the catalytic activity of Topo II and to screen for its inhibitors.

Principle: Topo II relaxes supercoiled plasmid DNA in an ATP-dependent manner. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topo II enzyme, ATP, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of supercoiled and relaxed DNA to determine the extent of inhibition.

Dual Targeting Strategy: EGFR and CDK4 Inhibitors

A promising approach in cancer therapy is the development of dual inhibitors that can simultaneously target multiple signaling pathways. Tetrahydropyrido[4,3-d]pyrimidine derivatives have been explored as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).

Comparative Analysis of Dual EGFR/CDK4 Inhibitors
Compound IDTargetIC50 (nM)Citation(s)
8a EGFR18.0[8]
9a EGFR24.2[8]
5 EGFR-
5 CDK4/cyclin D1Good inhibition
10 EGFR-
10 CDK4/cyclin D1Good inhibition

Structure-Activity Relationship Insights:

A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives possessing a semicarbazone moiety were designed and synthesized as potential dual ATX and EGFR inhibitors[8]. Among them, compounds 8a and 9a were identified as promising EGFR inhibitors with IC50 values of 18.0 nM and 24.2 nM, respectively[8]. In a separate study, pyridopyrimidine derivatives 5 and 10 showed good inhibition against both EGFR and CDK4/cyclin D1 enzymes.

Signaling Pathways and Experimental Workflow

EGFR_CDK4_Signaling_Workflow

Experimental Protocols

This biochemical assay measures the ability of compounds to inhibit the kinase activity of EGFR.

Principle: The assay typically measures the phosphorylation of a substrate peptide by the EGFR kinase domain. The amount of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.

Step-by-Step Protocol (Luminescent Assay):

  • Reaction Setup: In a white 96-well plate, combine the EGFR enzyme, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

This assay is similar to the EGFR kinase assay and is used to evaluate the inhibitory activity of compounds against the CDK4/cyclin D1 complex.

Principle: The assay measures the phosphorylation of a specific substrate, often a fragment of the Retinoblastoma (Rb) protein, by the CDK4/cyclin D1 complex.

Step-by-Step Protocol (Luminescent Assay):

  • Reaction Setup: In a white 96-well plate, combine the CDK4/cyclin D1 enzyme complex, the Rb substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period.

  • ADP Detection: Add a reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measurement: Measure the resulting luminescent signal.

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

The tetrahydropyrido[4,3-d]pyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of inhibitors targeting a wide range of therapeutically relevant proteins. The comparative analysis presented in this guide highlights the subtle structural modifications that can lead to significant differences in potency and selectivity across different target classes. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to design and execute their own screening and characterization studies. As our understanding of the complex signaling networks that drive diseases continues to grow, the adaptability of the tetrahydropyrido[4,3-d]pyrimidine core will undoubtedly continue to be exploited in the quest for novel and effective therapeutics.

References

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 1-12. [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central. [Link]

  • Zhao, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1745-1754. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed. [Link]

  • Measurement of KRAS-GTPase Activity. PubMed. [Link]

  • Zhang, X., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 1933-1944. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]

Sources

A Comparative Efficacy Analysis: 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine versus Etoposide in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Etoposide, a cornerstone of chemotherapy for decades, effectively targets topoisomerase II, a critical enzyme in DNA replication and repair. However, its clinical utility is often hampered by significant side effects and the emergence of drug resistance. This guide provides a comparative analysis of etoposide and the emerging class of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, which have shown promise as a new generation of topoisomerase II inhibitors. By examining their mechanisms of action, preclinical efficacy, and the experimental methodologies for their evaluation, this document serves as a comprehensive resource for researchers in the field of cancer therapeutics.

Introduction: The Imperative for Novel Anti-Cancer Agents

Cancer remains a leading cause of mortality worldwide, driving an urgent need for the development of more effective and safer therapeutic strategies. A key approach in cancer treatment is the targeting of cellular processes that are essential for the rapid proliferation of malignant cells. One such critical target is the nuclear enzyme topoisomerase II, which plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation.

Etoposide, a semi-synthetic derivative of podophyllotoxin, has been a mainstay in the treatment of various cancers, including lung, testicular, and certain hematological malignancies.[1][2] Its mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, leading to the stabilization of DNA strand breaks and subsequent induction of apoptosis in rapidly dividing cancer cells.[3] Despite its proven efficacy, etoposide's clinical use is associated with dose-limiting toxicities, such as myelosuppression and an increased risk of secondary malignancies.[4][5]

This has spurred the search for novel topoisomerase II inhibitors with improved therapeutic profiles. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold has recently emerged as a promising new chemical class for the development of such inhibitors.[6] This guide will compare the efficacy of this new class of compounds, represented by this compound, with the established chemotherapeutic agent, etoposide.

Dueling Mechanisms: Targeting Topoisomerase II

Both etoposide and the tetrahydropyrido[4,3-d]pyrimidine class of compounds exert their anticancer effects by targeting human topoisomerase II (topoII). However, the nuances of their interaction with the enzyme-DNA complex may account for differences in their biological activity and potential for therapeutic development.

Etoposide: The Archetypal Topoisomerase II Poison

Etoposide functions as a topoisomerase II "poison." It does not inhibit the catalytic activity of the enzyme directly but rather traps the enzyme-DNA cleavage complex.[4] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3] These persistent DNA lesions trigger cell cycle arrest, primarily in the late S and G2 phases, and ultimately induce apoptosis.[1] The over-expression of topoisomerase II-alpha in tumor cells makes them particularly susceptible to the effects of etoposide.[4]

cluster_0 Etoposide's Mechanism of Action Etoposide Etoposide TopoII_DNA Topoisomerase II - DNA Complex Etoposide->TopoII_DNA Binds to Cleavage_Complex Ternary Cleavage Complex (Stabilized) TopoII_DNA->Cleavage_Complex Inhibits re-ligation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Cell_Cycle_Arrest G2/M Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cluster_1 Proposed Mechanism of Tetrahydropyrido[4,3-d]pyrimidines Pyridopyrimidine 6-Benzyl-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Derivative TopoII_DNA_2 Topoisomerase II - DNA Complex Pyridopyrimidine->TopoII_DNA_2 Interacts with Cleavage_Complex_2 Stabilized Ternary Complex TopoII_DNA_2->Cleavage_Complex_2 Prevents re-ligation DSB_2 Accumulation of DNA Double-Strand Breaks Cleavage_Complex_2->DSB_2 Apoptosis_2 Induction of Apoptosis DSB_2->Apoptosis_2

Caption: Proposed Mechanism of the Tetrahydropyrido[4,3-d]pyrimidine Class.

Comparative Efficacy: A Data-Driven Analysis

A direct head-to-head comparison of this compound and etoposide is not yet available in published literature. However, by comparing the reported efficacy of etoposide with that of representative compounds from the tetrahydropyrido[4,3-d]pyrimidine class, we can infer the potential of this novel scaffold.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Etoposide Small Cell Lung Cancer (SCLC)Varies (typically low µM)Topoisomerase II Inhibitor[2]
Testicular CancerVaries (highly sensitive)Topoisomerase II Inhibitor[1]
LeukemiaVariesTopoisomerase II Inhibitor[1]
ARN21929 (tetrahydropyrido[4,3-d]pyrimidine derivative)Not specified (in vitro enzyme assay)4.5 ± 1.0 (for topoII inhibition)Topoisomerase II Inhibitor[6]
Other Pyrimidine Derivatives HCT-116 (Colorectal)VariesCytotoxic[7]
MCF-7 (Breast)VariesCytotoxic[7]
HEPG-2 (Liver)VariesCytotoxic[7]

Note: IC50 values for etoposide are highly dependent on the specific cell line and experimental conditions. The table provides a general overview.

Essential Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of a novel compound like this compound with a standard drug such as etoposide, a battery of standardized in vitro assays is essential.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of a compound on cell proliferation and survival. [8][9] Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compounds Treat with Compounds (Serial Dilutions) Seed_Cells->Treat_Compounds Incubate Incubate (48-72h) Treat_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for MTT Cytotoxicity Assay.

Apoptosis Assays

To confirm that cell death occurs via apoptosis, specific assays are employed. [10][11] Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [12]

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometry with a DNA-staining dye is used. [13][14] Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compounds for a specific duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol. [15]3. Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A. [16]4. Incubation: Incubate the cells to allow for DNA staining and RNA degradation.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Discussion and Future Perspectives

The comparison between etoposide and the emerging class of this compound derivatives highlights a promising avenue for the development of novel topoisomerase II inhibitors. While etoposide remains a clinically relevant drug, its limitations necessitate the exploration of new chemical scaffolds.

The tetrahydropyrido[4,3-d]pyrimidine core represents a valuable starting point for the design of new anticancer agents. The available data on compounds like ARN21929 suggest that this class has the potential for potent topoisomerase II inhibition. [6]Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The benzyl group in the title compound suggests a focus on exploring the hydrophobic pockets of the target enzyme, a strategy that could lead to enhanced binding affinity and efficacy.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of optimized tetrahydropyrido[4,3-d]pyrimidine derivatives with etoposide.

  • Mechanism of Action Elucidation: Detailed biochemical and cellular assays to confirm the precise mechanism of action and to identify any potential off-target effects.

  • Overcoming Drug Resistance: Investigating the activity of these novel compounds in etoposide-resistant cancer cell lines. [5]* Pharmacokinetic Profiling: Evaluating the drug-like properties of lead compounds, including their solubility, metabolic stability, and bioavailability.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Etoposide? Retrieved from [Link]

  • LookChem. (n.d.). Cas 778574-06-4, 6-BENZYL-2,4-DICHLORO-5,6,7,8-TETRAHYDROPYRIDO[4,3-D]PYRIMIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Etoposide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]

  • YouTube. (2025, January 29). 08 Medicine of the week: Etoposide. Retrieved from [Link]

  • PubMed. (2021, September 15). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Retrieved from [Link]

  • NCBI Bookshelf. (2023, July 4). Etoposide. Retrieved from [Link]

  • PMC. (2025, May 27). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • PubMed. (2025, June 4). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Retrieved from [Link]

  • PMC. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[17][18]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • EMBL. (2016, December 19). Protocols - Flow cytometry. Retrieved from [Link]

  • MDPI. (n.d.). Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ASCO Publications. (2017, May 30). Retrospective analysis to compare the efficacy of oral (O) vs. intravenous (IV) etoposide given in combination with carboplatin for small cell lung cancer (SCLC), extensive disease (ED). Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • PMC. (n.d.). Etoposide plus cisplatin chemotherapy improves the efficacy and safety of small cell lung cancer. Retrieved from [Link]

  • MDPI. (2023, February 12). Basic Methods of Cell Cycle Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the safe and compliant disposal of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is mandatory. The primary hazards associated with pyridopyrimidine derivatives include potential toxicity, skin and eye irritation, and environmental harm.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

The causality behind this level of PPE is to create a barrier against potential routes of exposure—inhalation, ingestion, and skin contact—thereby ensuring personnel safety.

II. Waste Segregation and Container Management: A Self-Validating System

Proper segregation and containment are the cornerstones of a self-validating waste management system. This approach minimizes the risk of accidental reactions and ensures that the waste is directed to the appropriate disposal stream.

Step-by-Step Protocol for Waste Collection:

  • Designate a Hazardous Waste Container: Obtain a dedicated, chemically compatible container for this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of waste generation. Abbreviations or chemical formulas are not acceptable.

  • Segregation: This waste stream must be kept separate from other chemical wastes to prevent inadvertent reactions. Do not mix with acids, bases, or other reactive chemicals.

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and the lid is securely fastened at all times, except when adding waste.

This systematic approach ensures that the waste is properly identified and contained from the point of generation, which is a key principle of the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).

III. Disposal Pathway: Adherence to Regulatory Frameworks

The disposal of this compound is governed by federal and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for hazardous waste disposal. They will provide guidance on specific procedures and schedule a pickup.

  • Waste Manifest: For transport and disposal, a hazardous waste manifest will be required. This document tracks the waste from your laboratory to its final disposal site, ensuring a "cradle-to-grave" chain of custody as mandated by the EPA.

  • Treatment and Final Disposal: The EHS-approved waste management vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be treated and disposed of in an environmentally sound manner, likely through incineration or other approved methods for organic chemical waste.

Data Presentation: Hazardous Waste Management Principles

PrincipleRationaleRegulatory Basis
Waste Identification To ensure proper handling and disposal, preventing harm to individuals and the environment.EPA, RCRA
Segregation To prevent dangerous chemical reactions and contamination of different waste streams.OSHA, EPA
Proper Containment To prevent leaks, spills, and exposure during storage and transport.EPA, DOT
Labeling To clearly communicate the contents and hazards of the waste container.OSHA Hazard Communication Standard
Manifesting To track the movement of hazardous waste from generation to final disposal.EPA, RCRA
Personnel Training To ensure that all individuals handling hazardous waste are aware of the risks and proper procedures.OSHA

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • Don Appropriate PPE: Before attempting to clean the spill, don the required PPE as outlined in Section I.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Label and Dispose: Label the container with "Hazardous Waste - Spill Debris" and the chemical name, and arrange for disposal through your EHS department.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal start Generation of Waste ppe Don Appropriate PPE start->ppe container Select Compatible Container ppe->container labeling Label Container Correctly container->labeling segregate Segregate from Other Wastes labeling->segregate ehs Contact EHS for Pickup segregate->ehs manifest Complete Hazardous Waste Manifest ehs->manifest tsdf Transport to TSDF manifest->tsdf end Final Disposal tsdf->end

Caption: Decision workflow for the disposal of this compound.

References

  • **Safety D

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.